4-Methoxy-2,2,9,9-tetramethyl-3,8-dioxa-2,9-disiladec-4-ene
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Overview
Description
4-Methoxy-2,2,9,9-tetramethyl-3,8-dioxa-2,9-disiladec-4-ene is a compound that belongs to the class of aminoxyls. It is characterized by the presence of a methoxy substituent at position 4. This compound is known for its role as a radical scavenger and has various applications in scientific research and industry .
Preparation Methods
The synthesis of 4-Methoxy-2,2,9,9-tetramethyl-3,8-dioxa-2,9-disiladec-4-ene involves several steps. One common method includes the reaction of 2,2,6,6-tetramethylpiperidine with methanol in the presence of a catalyst. The reaction conditions typically involve moderate temperatures and controlled environments to ensure the stability of the compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
4-Methoxy-2,2,9,9-tetramethyl-3,8-dioxa-2,9-disiladec-4-ene undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or acetone, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Methoxy-2,2,9,9-tetramethyl-3,8-dioxa-2,9-disiladec-4-ene has a wide range of applications in scientific research:
Chemistry: It is used as a radical scavenger and a catalyst in various organic synthesis reactions.
Biology: The compound has been studied for its role in inducing autophagy and apoptosis in cells.
Medicine: Research has explored its potential as a therapeutic agent due to its radical scavenging properties.
Industry: It is employed in the production of polymers and other materials due to its stabilizing effects.
Mechanism of Action
The mechanism of action of 4-Methoxy-2,2,9,9-tetramethyl-3,8-dioxa-2,9-disiladec-4-ene involves its ability to scavenge free radicals. This compound reacts readily with radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets include various cellular components that are susceptible to oxidative stress .
Comparison with Similar Compounds
4-Methoxy-2,2,9,9-tetramethyl-3,8-dioxa-2,9-disiladec-4-ene can be compared with other similar compounds such as:
2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO): Both compounds are aminoxyls and act as radical scavengers, but this compound has a methoxy group that provides unique properties.
4-methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl: This compound is similar in structure but lacks the disiladec-4-ene moiety, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific structure that imparts distinct chemical and physical properties, making it valuable in various fields of research and industry.
Properties
CAS No. |
90301-41-0 |
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Molecular Formula |
C11H26O3Si2 |
Molecular Weight |
262.49 g/mol |
IUPAC Name |
(1-methoxy-4-trimethylsilyloxybut-1-enoxy)-trimethylsilane |
InChI |
InChI=1S/C11H26O3Si2/c1-12-11(14-16(5,6)7)9-8-10-13-15(2,3)4/h9H,8,10H2,1-7H3 |
InChI Key |
ZIUBDIBIOBVUEA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=CCCO[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
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